molecular formula C14H18ClNO6S B2853523 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 941009-69-4

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No.: B2853523
CAS No.: 941009-69-4
M. Wt: 363.81
InChI Key: XZNOKBBYAAUYHO-UHFFFAOYSA-N
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Description

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid is a sulfonated piperidine derivative featuring a 4-chloro-2,5-dimethoxyphenyl group attached via a sulfonyl linker to a piperidine ring substituted with a carboxylic acid at the 4-position. Its structural complexity, including electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring, suggests tunable physicochemical and biological properties .

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO6S/c1-21-11-8-13(12(22-2)7-10(11)15)23(19,20)16-5-3-9(4-6-16)14(17)18/h7-9H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNOKBBYAAUYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a chloro-dimethoxyphenyl moiety. Its chemical formula is C14H18ClN1O5SC_{14}H_{18}ClN_{1}O_{5}S. The presence of these functional groups contributes to its unique biological properties.

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in various metabolic pathways. For instance, piperidine derivatives are often explored as inhibitors of fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and inflammation .
  • Receptor Modulation : Compounds with similar structures have been identified as antagonists at neurokinin receptors, suggesting potential applications in treating conditions like anxiety and depression .

Antinociceptive Properties

Several studies have investigated the antinociceptive effects of piperidine derivatives. For example, compounds that inhibit FAAH have been shown to reduce pain responses in animal models. This suggests that this compound may exhibit similar properties, potentially offering new avenues for pain management.

Study 1: In Vivo Antinociceptive Study

A study conducted on related piperidine derivatives demonstrated significant antinociceptive effects in rodent models. The study reported a reduction in pain scores following administration of the compound, supporting its potential use as an analgesic .

Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of structurally similar compounds. It was found that these compounds effectively inhibited FAAH activity, leading to increased levels of endocannabinoids associated with pain relief and anti-inflammatory effects .

Data Tables

Biological Activity Effect Reference
AntinociceptiveSignificant reduction in pain
Enzyme Inhibition (FAAH)Increased endocannabinoids
Anticancer PotentialInhibition of cancer cell growth

Scientific Research Applications

Pharmacological Studies

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets:

  • Antimicrobial Activity : Research indicates that compounds with sulfonamide groups exhibit significant antibacterial properties. A study demonstrated that derivatives of this compound showed efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .

Anticancer Research

The sulfonamide moiety is known for its anticancer properties. Case studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy .

Neurological Disorders

Research has pointed towards the potential use of this compound in treating neurological disorders due to its ability to modulate neurotransmitter systems. For instance, it has been investigated for its role as an NK(1) receptor antagonist, which could be beneficial in managing conditions like depression and anxiety .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliModerate inhibition
Enzyme InhibitionAcetylcholinesteraseInhibition observed
AnticancerVarious cancer cell linesInduction of apoptosis
Neurotransmitter ModulationNK(1) receptorPotential antidepressant effects

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial properties of various piperidine derivatives, including those containing the sulfonamide group. The results indicated a strong correlation between structural modifications and increased antibacterial activity against common pathogens .
  • Enzyme Inhibition Study : Another research effort focused on the enzyme inhibition capabilities of the compound. The study utilized various assays to measure the inhibitory effects on acetylcholinesterase and reported IC50 values that suggest significant potential for therapeutic applications in neurodegenerative diseases .
  • Cancer Cell Line Testing : A series of experiments were conducted to assess the anticancer properties of this compound against several cell lines. Results showed that it effectively reduced cell viability and induced apoptosis, supporting its development as a chemotherapeutic agent .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents on Aromatic Ring Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
Target Compound 4-Cl, 2,5-(OCH₃) ~370.8* 1 7
1-[(2,5-Dichlorophenyl)sulfonyl] derivative 2,5-Cl₂ 338.2 1 6
1-[(2,6-Dichlorophenyl)sulfonyl] derivative 2,6-Cl₂ 338.2 1 6
1-[(2,6-Dichlorobenzyl)sulfonyl] derivative 2,6-Cl₂ (benzyl) 352.2 1 6

*Estimated based on molecular formula C₁₄H₁₆ClNO₆S.

Physicochemical Properties

  • However, the chloro substituent increases lipophilicity, balancing solubility profiles .
  • Acidity : The carboxylic acid group (pKa ~2.5) and sulfonamide (pKa ~10) contribute to pH-dependent ionization. Methoxy groups may slightly reduce the sulfonamide’s acidity compared to electron-withdrawing chloro substituents .

Key Research Findings

  • Structure-Activity Relationship (SAR) : Methoxy groups improve solubility but may reduce target affinity compared to chloro substituents in enzyme inhibition assays .
  • Thermodynamic Stability : The rigid phenylsulfonyl group in the target compound confers higher thermal stability (decomposition >250°C) compared to benzyl-linked analogues .

Preparation Methods

Catalytic Hydrogenation of Pyridinecarboxylic Acid

The 4-piperidinecarboxylic acid moiety is most efficiently synthesized via hydrogenation of 4-pyridinecarboxylic acid. As detailed in CN102174011A , this method employs palladium-on-carbon (Pd/C) under high-pressure hydrogen (4–5 MPa) at 90–100°C. Key advantages over traditional Raney nickel catalysts include lower pressure requirements (4–5 MPa vs. >10 MPa), reduced alkali consumption, and simplified post-reaction processing.

Procedure :

  • Hydrogenation : 4-Pyridinecarboxylic acid is dissolved in water (1:5–8 w/w) with Pd/C (0.01–0.05 w/w). After nitrogen purging, hydrogen is introduced at 4–5 MPa and 90–100°C for 3–4 hours.
  • Workup : The reaction mixture is filtered to remove Pd/C, and the filtrate is concentrated under reduced pressure. Methanol is added to precipitate 4-piperidinecarboxylic acid, yielding 96.78–96.89% with >98% purity.

Table 1: Hydrogenation Conditions and Outcomes

Parameter Value Source
Catalyst Pd/C (5% Pd)
Pressure 4–5 MPa
Temperature 90–100°C
Yield 96.78–96.89%
Purity (HPLC) >98%

Preparation of 4-Chloro-2,5-Dimethoxyphenylsulfonyl Chloride

Chlorosulfonation of 2,5-Dimethoxyphenol

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 2,5-dimethoxyphenol, followed by chlorination. Drawing from CN102010367A , this method ensures regioselective sulfonation and chlorination:

Procedure :

  • Chlorination : 2,5-Dimethoxyphenol is treated with chlorine gas in concentrated HCl at 180°C to introduce the 4-chloro substituent.
  • Sulfonation : The chlorinated intermediate is reacted with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonyl chloride.

Key Considerations :

  • Excess chlorosulfonic acid (3–5 equivalents) ensures complete conversion.
  • Reaction temperatures <5°C minimize side reactions (e.g., polysulfonation).

Coupling of 4-Piperidinecarboxylic Acid and Sulfonyl Chloride

Protection/Deprotection Strategy

To prevent undesired side reactions between the sulfonyl chloride and the carboxylic acid, a tert-butyl ester protection strategy is employed, as exemplified in WO2014200786A1 .

Procedure :

  • Esterification : 4-Piperidinecarboxylic acid is treated with tert-butanol under acidic conditions (H₂SO₄) to form the tert-butyl ester.
  • Sulfonamide Formation : The tert-butyl-protected piperidine reacts with 4-chloro-2,5-dimethoxyphenylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Deprotection : The tert-butyl group is removed using trifluoroacetic acid (TFA) in DCM, yielding the final product.

Table 2: Coupling Reaction Parameters

Parameter Value Source
Solvent Dichloromethane (DCM)
Base Triethylamine (TEA)
Temperature 0–25°C
Yield (Overall) 70–75%

Purification and Characterization

Crystallization and Chromatography

The crude product is purified via methanol-assisted crystallization (as in) followed by silica gel chromatography using ethyl acetate/hexane (3:7).

Analytical Data

  • Melting Point : >300°C (decomposition).
  • HPLC Purity : >99%.
  • NMR (¹H) : δ 1.5–2.1 (m, 4H, piperidine), 3.8 (s, 6H, OCH₃), 7.2–7.4 (m, 2H, aromatic).

Challenges and Optimization

Regioselectivity in Sulfonation

Chlorosulfonation at the 4-position requires precise temperature control (<5°C) to avoid competing reactions.

Catalyst Recycling

Pd/C from the hydrogenation step is recoverable via filtration, reducing costs.

Q & A

Q. What are the standard synthetic routes for 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid, and how can purity be optimized?

The synthesis typically involves:

  • Piperidine ring formation : Cyclization of precursors like δ-valerolactam derivatives or reductive amination of appropriate ketones.
  • Sulfonylation : Reaction of the piperidine intermediate with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or DMF .
  • Carboxylic acid functionalization : Oxidation or hydrolysis of ester precursors.
    Purity optimization includes recrystallization (using methanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients). Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the sulfonyl group (δ ~3.5–4.0 ppm for SO2_2) and aromatic protons (δ ~6.8–7.5 ppm for chloro-dimethoxyphenyl).
  • IR : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1700 cm1^{-1} (C=O of carboxylic acid).
  • HPLC/MS : For purity assessment (C18 columns, acetonitrile/water mobile phases) and molecular ion detection .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition : Test against serine hydrolases or sulfotransferases using fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate).
  • Cellular assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and anti-inflammatory activity (IL-6/IL-1β ELISA in macrophages) .

Q. How should researchers handle instability or decomposition during storage?

Store at −20°C under inert atmosphere (argon) in amber vials. Avoid prolonged exposure to moisture or light. Stability is monitored via periodic HPLC analysis. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale sulfonylation steps?

  • Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions (e.g., sulfonic acid byproducts).
  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation.
  • Solvent screening : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values)?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Off-target profiling : Use proteome-wide affinity chromatography to identify nonspecific binding.
  • Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .

Q. Which computational methods predict binding modes of this compound with sulfotransferase enzymes?

  • Molecular docking : Autodock Vina or Schrödinger Suite to model interactions with the sulfonate-binding pocket.
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability.
  • DFT calculations : Gaussian09 to analyze electronic effects of the chloro-dimethoxy substituents .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Substituent variation : Synthesize analogs with halogens (F, Br) or methoxy groups at alternative phenyl positions.
  • Scaffold hopping : Replace piperidine with morpholine or azetidine rings.
  • Pharmacokinetic profiling : Measure logP (shake-flask method) and metabolic stability (human liver microsomes) .

Q. What experimental approaches elucidate the mechanism of sulfonyl group reactivity in nucleophilic substitutions?

  • Kinetic isotope effects : Compare kHk_{H}/kDk_{D} in deuterated solvents to identify rate-limiting steps.
  • Trapping intermediates : Use ESI-MS to detect sulfonate intermediates in SNAr reactions.
  • X-ray crystallography : Resolve sulfonyl-piperidine conformations in single crystals .

Q. How are toxicity and safety protocols adapted for in vivo studies?

  • Acute toxicity : OECD Guideline 423 (fixed-dose procedure) in rodents.
  • Genotoxicity : Ames test (TA98 and TA100 strains) with metabolic activation (S9 fraction).
  • Environmental safety : Biodegradation assessment via OECD 301F (manometric respirometry) .

Q. What alternative synthetic pathways avoid hazardous reagents (e.g., sulfonyl chlorides)?

  • Sulfonic acid activation : Use EDC/HOBt coupling with 4-chloro-2,5-dimethoxybenzenesulfonic acid.
  • Microwave-assisted synthesis : Reduce reaction times and byproduct formation.
  • Enzymatic sulfonation : Explore aryl sulfotransferases for regioselective modifications .

Q. How are synergistic effects with clinical drugs (e.g., antimetabolites) evaluated?

  • Combination index (CI) : Chou-Talalay method in cell viability assays.
  • Transcriptomics : RNA-seq to identify pathways modulated by drug combinations.
  • In vivo xenografts : Assess tumor growth inhibition in murine models .

Q. What advanced techniques characterize degradation products under stressed conditions?

  • Forced degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hr) or UV light (ICH Q1B).
  • LC-QTOF-MS : Identify degradation products via high-resolution mass matching.
  • NMR kinetics : Track real-time decomposition in D2_2O .

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